Citric acid, tin(II)salt

説明

Nomenclature and Chemical System Definition

Citric acid, tin(II) salt, commonly referred to as tin(II) citrate (B86180) or stannous citrate, is a coordination compound formed from the interaction of divalent tin ions (Sn²⁺) with citric acid. smolecule.com Citric acid, a tricarboxylic acid, acts as a chelating agent, capable of binding the tin(II) metal ion through its carboxyl and hydroxyl groups. smolecule.comiucr.org This chelation results in the formation of stable complexes that modify the chemical properties of the tin ion, notably enhancing its solubility and stability in aqueous solutions. smolecule.com

The chemical system is defined by the equilibrium between tin(II) ions and the various deprotonated forms of citric acid in a solution. The specific nature and stoichiometry of the resulting tin(II) citrate complexes are highly dependent on factors such as pH, temperature, and the molar ratio of the reactants. tubitak.gov.trresearchgate.net The general reaction can be carried out in an aqueous medium, often involving a tin(II) salt like tin(II) chloride and citric acid, sometimes with a base such as sodium hydroxide (B78521) to adjust the pH. google.com The resulting compound is typically a white crystalline solid. google.com

Below is a table of key identifiers for Tin(II) Citrate.

| Identifier | Value | Source |

| Chemical Name | Citric acid, tin(II) salt | smolecule.com |

| Synonyms | Tin(II) citrate, Stannous citrate | healthcouncil.nlwho.int |

| CAS Number | 5077-53-2 | smolecule.com |

| Molecular Formula | C₆H₈O₇Sn or C₆H₆O₇Sn | smolecule.com |

| Molecular Weight | ~310.83 g/mol | smolecule.com |

Historical Perspectives on Tin(II) Speciation and Ligand Interactions

The study of tin(II) citrate complexes has evolved significantly over time, mirroring advances in coordination chemistry. Initial investigations in the late 19th and early 20th centuries focused on the synthesis and characterization of what were then termed "double salts," which had defined stoichiometries but lacked a deep mechanistic understanding of the bonding involved. smolecule.com

A crucial development occurred in the mid-20th century with the recognition of the redox sensitivity of tin(II) citrate. smolecule.com T.D. Smith's work in 1965 demonstrated that citrate ligands could stabilize tin(II) in aqueous media, though the persistent challenge of oxidation to the tin(IV) state remained. smolecule.com This discovery spurred more systematic research into the chelation behavior of tin(II) with various ligands. The autooxidation of tin(II) in citrate solutions was found to be a first-order reaction with respect to the tin(II) concentration. researchgate.net

A significant breakthrough came in 1997 with the first structural elucidation of a dimeric tin(II) citrate derivative, tin(II) 1,5-dimethyl citrate, using X-ray crystallography. smolecule.com This research revealed a unique µ₂-bridging configuration for the citrate ligand, confirming its capacity as a polydentate ligand that can form both mononuclear and binuclear complexes. smolecule.com The application of advanced spectroscopic methods, such as ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy, has since become essential for differentiating between tin(II) and tin(IV) species, allowing for precise monitoring of oxidation states during synthesis and stability studies. smolecule.comrsc.orgresearchgate.net

| Era | Key Development | Significance |

| Late 19th Century | Characterization of "double salts" like SnCl₂·2CsCl. smolecule.com | Established fixed stoichiometries but lacked mechanistic insight. smolecule.com |

| Mid-20th Century | Discovery of redox sensitivity and stabilization by citrate ligands. smolecule.com | Shifted focus to chelation strategies and understanding oxidative degradation. smolecule.com |

| 1997 | X-ray crystal structure of dimeric tin(II) 1,5-dimethyl citrate. smolecule.com | Provided the first definitive structural evidence of citrate's bridging capability. smolecule.com |

| Late 20th/21st Century | Use of ¹¹⁹Sn NMR and Mössbauer spectroscopy. smolecule.comrsc.org | Enabled precise differentiation and tracking of tin(II) and tin(IV) oxidation states. smolecule.comrsc.org |

Scope of Contemporary Research on Tin(II) Citrate Complexes

Modern research on tin(II) citrate is multifaceted, extending from fundamental chemistry to practical applications. A primary focus remains on understanding the speciation of tin(II) in citrate solutions under various conditions. tubitak.gov.trresearchgate.net Studies have shown that the distribution of different complex species is highly pH-dependent. tubitak.gov.trresearchgate.net For instance, in very acidic solutions (pH 0-2), solvated tin(II) ions are prevalent, while a protonated complex, [SnHCit]⁻, exists in the pH range of 1-5. tubitak.gov.tr At a pH of 3, the normal tin citrate complex, [SnCit]²⁻, begins to form and becomes the predominant species at a pH of 8.0. tubitak.gov.trresearchgate.net

Thermodynamic modeling and stability constant determination are central to this research, aiming to predict the conditions under which stable, homogeneous electrolytic baths can be formed. researchgate.netimim.pl The formation constants for protonated and unprotonated tin citrate complexes have been reported as logβ[SnCitH] = 19.5 and logβ[SnCit] = 15.35, respectively. tubitak.gov.tr These studies are critical for applications in electrodeposition, where tin(II) citrate serves as a non-toxic electrolyte for creating tin coatings. tubitak.gov.trimim.pl

Another significant area of contemporary research is the investigation of the oxidative stability of tin(II) citrate. nih.gov Tin(II) is inherently unstable in neutral pH and readily oxidizes. nih.gov Research has shown that while chelation with citrate slows this process, the addition of nitrate (B79036) ions (NO₃⁻) can profoundly suppress the oxidation of chelated tin(II) in aqueous solutions. researchgate.netnih.gov This stabilization is critical for industrial applications where the longevity of the tin(II) state is required. nih.gov The compound's role in inhibiting corrosion is also an active field of study, with research indicating that a passive layer composed of a tin(II) citrate coordination compound can form on tin surfaces, protecting them from pitting corrosion. researchgate.net

The synthesis of tin(II) citrate is also a subject of ongoing refinement, particularly for industrial-scale production and for creating precursors for other materials, such as SrSnO₃ perovskites. scielo.br

Table of Tin(II)-Citrate Species Distribution by pH

| pH Range | Predominant Tin(II) Species | Notes | Source |

| 0 - 2 | Solvated Sn²⁺ ions | Coexists with undissociated citric acid. | tubitak.gov.tr |

| 1 - 5 | Protonated complex [SnHCit]⁻ | Coexists with various protonated ligand species. | tubitak.gov.tr |

| ~ 3 | Formation of [SnCit]²⁻ begins | The normal tin citrate complex starts to form. | tubitak.gov.tr |

| 8.0 | Normal complex [SnCit]²⁻ | Chosen as an optimal pH for tin electrodeposition studies. | tubitak.gov.trresearchgate.net |

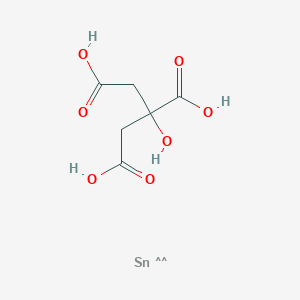

Structure

3D Structure of Parent

特性

CAS番号 |

5077-53-2 |

|---|---|

分子式 |

C6H8O7Sn |

分子量 |

310.83 g/mol |

InChI |

InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChIキー |

IOVSQAQVXZOFTD-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Sn] |

製品の起源 |

United States |

Coordination Chemistry and Solution Speciation of Tin Ii Citrate

Ligand Binding Modes and Chelation Behavior of Citrate (B86180) with Tin(II)

Citric acid (H₄Cit) is a polyprotic acid containing three carboxylate groups and one hydroxyl group, making it an excellent chelating agent. It can coordinate with metal ions in a multidentate fashion, forming stable ring structures. With tin(II), citrate ions act as ligands, forming strong chelate complexes. researchgate.net This chelation is critical for stabilizing Sn(II) in aqueous solutions, preventing its hydrolysis and precipitation as tin(II) hydroxide (B78521), particularly in neutral to alkaline conditions. The formation of these stable complexes is also responsible for the depressed potential of a tin electrode in citrate solutions, a key factor in the performance of tinplate cans. tandfonline.com The binding typically involves the oxygen atoms of both the carboxylate and hydroxyl groups, leading to the formation of five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting complexes.

Formation of Monomeric and Polymeric Tin(II) Citrate Complexes in Solution

Depending on the solution conditions, tin(II) and citrate can form a variety of monomeric complexes. Potentiometric studies have identified several distinct species in solution. These include protonated complexes such as SnH₂C₃H₅O₇⁺ and SnHC₃H₅O₇(aq), a neutral complex SnC₃H₅O₇⁻, and a hydroxo complex Sn(OH)C₃H₅O₇²⁻. researchgate.net Other identified species in acidic to neutral solutions include [SnCitH] and the normal complex [SnCit]²⁻. tubitak.gov.tr The specific monomeric species present is highly dependent on the pH of the solution.

In addition to these monomeric forms, there is evidence for the formation of polymeric tin(II) citrate complexes. Studies on the anodic behavior of tin in citrate buffer solutions have shown the formation of a passive film on the tin surface. This film is described as a slightly-soluble polymeric complex of tin(II) ions with citrate ions, which helps to protect the metal from further corrosion. researchgate.net

Thermodynamic Studies of Complex Formation

The stability of the various tin(II) citrate complexes in solution is quantified by their formation constants, also known as stability constants (β). These constants are equilibrium constants for the formation of the complex from the constituent metal ion and ligand.

The stability constants for the binary system of Sn(II) and citrate have been determined primarily through potentiometric titrations. researchgate.net These studies measure the change in potential of an electrode in response to changes in the concentration of free metal ions as the ligand is added. The data are then used to model the equilibria in solution and calculate the stability constants for the various complexes formed. For example, formation constants for two key species have been reported as logarithmic values (log β).

| Complex Species | Log β | Reference |

|---|---|---|

| [SnCitH] | 19.5 | tubitak.gov.tr |

| [SnCit]²⁻ | 15.35 | tubitak.gov.tr |

These high values indicate the formation of very stable complexes, underscoring the strong chelating ability of citrate with tin(II). tandfonline.com

pH-Dependent Speciation Diagrams and Their Interpretation

The distribution of tin(II) citrate complexes is highly sensitive to the pH of the solution. This relationship is best visualized using a speciation diagram, which plots the relative concentration of each species as a function of pH.

Very Acidic Region (pH 0–2): In this range, solvated tin(II) ions (Sn²⁺(aq)) are the predominant species, as the citrate ligand is fully protonated as citric acid and less available for complexation. tubitak.gov.trresearchgate.net

Acidic Region (pH 1–5): As the pH increases, protonated tin-citrate complexes begin to form. The species [SnCitH] is found in the bulk solution in this pH range. tubitak.gov.tr The solution is complex, with multiple protonated forms of the citrate ligand coexisting with the tin complexes. tubitak.gov.trresearchgate.net

Near-Neutral and Alkaline Regions (pH > 3-5): At approximately pH 3, the normal tin citrate complex, [SnCit]²⁻, begins to form and becomes the dominant species as the pH rises further. tubitak.gov.tr In some systems, this species is the primary electroactive complex in electrodeposition processes. researchgate.nettubitak.gov.tr Other species like SnHL⁻ (where L is the tetravalent citrate ligand) have also been reported as the main species at pH values above approximately 4. researchgate.net

The interpretation of these diagrams is crucial for controlling processes like electroplating, where the composition of the electroactive species directly impacts the quality of the deposited tin coating. tubitak.gov.tr

Influence of Ionic Strength and Solvent Composition on Complex Stability

The stability of tin(II) citrate complexes is also influenced by the properties of the solution medium, such as ionic strength and solvent composition.

Solvent Composition: The nature of the solvent can significantly impact complex formation. Changes in solvent polarity, dielectric constant, and the solvent's ability to interact with the metal ion and ligand can alter the stability of the resulting complexes. wikipedia.org While studies specifically on tin(II) citrate in mixed-solvent systems are not extensively detailed in the provided context, the general principles of coordination chemistry suggest that moving from a highly polar solvent like water to less polar organic solvents would influence the solvation energies of the ions and the complex, thereby shifting the equilibrium and changing the stability constant. wikipedia.org

Spectroscopic and Structural Elucidation of Tin Ii Citrate Complexes

Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the coordination of the citrate (B86180) ligand to the tin(II) metal center. The citrate ion possesses multiple functional groups, including carboxylate (-COO⁻) and hydroxyl (-OH) groups, which are active in both IR and Raman spectroscopy. The vibrational frequencies of these groups are sensitive to changes in their electronic environment, such as those occurring upon coordination to a metal ion.

Upon complexation with tin(II), significant shifts in the characteristic vibrational bands of the citrate ligand are observed. The most informative regions in the vibrational spectra are those corresponding to the carboxylate group's symmetric and asymmetric stretching vibrations. In the free citrate ion, the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations appear at approximately 1570 cm⁻¹ and 1400 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) provides valuable information about the coordination mode of the carboxylate group.

In tin(II) citrate complexes, the coordination of the carboxylate groups to the tin(II) ion leads to a notable increase in the νₐₛ(COO⁻) frequency and a decrease in the νₛ(COO⁻) frequency, resulting in a larger Δν value compared to the free citrate ion. This indicates a significant degree of covalent character in the Sn-O bond and is consistent with a bidentate or bridging coordination mode of the carboxylate groups.

Furthermore, the stretching vibration of the hydroxyl group (ν(OH)) in the citrate ligand, typically observed as a broad band around 3450 cm⁻¹, also experiences a shift upon coordination to the tin(II) ion. This shift suggests the involvement of the hydroxyl group in the coordination sphere of the tin atom. The Sn-O stretching vibrations are typically observed in the far-infrared region, providing direct evidence of the metal-ligand bond formation.

Table 1: Key Infrared and Raman Vibrational Frequencies (cm⁻¹) for Tin(II) Citrate Complexes

| Vibrational Mode | Free Citrate Ion (Approx.) | Tin(II) Citrate Complex (Approx.) | Assignment |

|---|---|---|---|

| ν(OH) | ~3450 (broad) | Shifted | O-H stretching of the hydroxyl group |

| νₐₛ(COO⁻) | ~1570 | Shifted to higher frequency | Asymmetric C=O stretching of carboxylate |

| νₛ(COO⁻) | ~1400 | Shifted to lower frequency | Symmetric C=O stretching of carboxylate |

Note: The exact frequencies can vary depending on the specific structure and hydration state of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of tin(II) citrate complexes in solution. By examining the NMR spectra of different nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn, a comprehensive picture of the molecular structure and dynamics can be obtained.

The ¹H NMR spectrum of the citrate ligand provides valuable information about its conformation and coordination to the tin(II) ion. The citrate molecule contains diastereotopic methylene protons (-CH₂-) that appear as an AB quartet in the spectrum of the free ligand. Upon coordination to a metal ion, the chemical shifts and coupling constants of these protons are altered.

¹³C NMR spectroscopy is a powerful tool for characterizing the carbon skeleton of the citrate ligand and identifying the coordination sites. The chemical shifts of the carbon atoms in the carboxylate and hydroxyl groups are particularly sensitive to coordination with the tin(II) ion.

Upon complexation, the ¹³C chemical shifts of the carboxylate carbons in tin(II) citrate are significantly shifted compared to the free citrate ion. This downfield shift is indicative of the withdrawal of electron density from the carboxylate groups upon coordination to the tin(II) center. Similarly, the chemical shift of the carbon atom bearing the hydroxyl group is also affected, confirming the involvement of this group in the coordination.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Citrate and Tin(II) Citrate

| Carbon Atom | Free Citrate Ion (Approx.) | Tin(II) Citrate Complex (Approx.) |

|---|---|---|

| -CH₂- | ~46 | Shifted |

| C-OH | ~73 | Shifted |

| -COO⁻ (terminal) | ~178 | Shifted downfield |

Note: Chemical shifts are relative to a standard reference and can be influenced by solvent and pH.

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the coordination environment around the tin nucleus. The chemical shift (δ) of ¹¹⁹Sn is particularly informative, as it spans a wide range and is strongly dependent on the coordination number, the nature of the coordinating ligands, and the geometry of the tin center.

For tin(II) compounds, the ¹¹⁹Sn chemical shifts are typically found in a different range compared to tin(IV) compounds, allowing for the unambiguous determination of the oxidation state. The observed ¹¹⁹Sn chemical shift for tin(II) citrate complexes is consistent with a tin(II) species in a coordination environment involving oxygen donor ligands. The specific chemical shift value can provide insights into the coordination number of the tin atom, which is often greater than two in these complexes, suggesting the formation of polymeric or oligomeric structures in solution. The chemical shift range for three-coordinate tin(II) complexes is generally between +150 to -400 ppm. researchgate.net

Mössbauer Spectroscopy for Tin Oxidation State and Coordination Geometry

¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that provides valuable information about the oxidation state, coordination environment, and bonding characteristics of tin atoms in the solid state. The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

The isomer shift is a measure of the s-electron density at the tin nucleus and is highly sensitive to the oxidation state of the tin atom. For tin(II) compounds, the isomer shift values are typically in the range of +2.5 to +4.5 mm/s (relative to SnO₂), which is distinctly different from the range for tin(IV) compounds (around 0 mm/s). The observed isomer shift for tin(II) citrate falls within the characteristic range for Sn(II), unequivocally confirming the +2 oxidation state of the tin atom. rsc.org

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero quadrupole splitting indicates a distortion from a perfectly spherical or cubic symmetry of the electron density around the tin nucleus. For tin(II) compounds, the presence of a stereochemically active lone pair of 5s² electrons often leads to a significant quadrupole splitting. The magnitude of the quadrupole splitting in tin(II) citrate provides information about the asymmetry of the coordination environment around the tin atom, which is consistent with a distorted geometry due to the influence of the lone pair and the coordination to the citrate ligand. rsc.org

Table 3: Typical ¹¹⁹Sn Mössbauer Parameters for Tin(II) Compounds

| Parameter | Typical Range for Sn(II) (mm/s) | Interpretation |

|---|---|---|

| Isomer Shift (δ) | +2.5 to +4.5 | Confirms Sn(II) oxidation state |

X-ray Diffraction Studies of Crystalline Tin(II) Citrate Compounds

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement in a solid. While the crystal structure of the simple tin(II) citrate has not been reported in the Cambridge Crystallographic Data Centre, the structure of a closely related derivative, dimeric tin(II) 1,5-dimethyl citrate, has been elucidated. rsc.orgreddit.com

This study reveals that the tin(II) atoms are in a highly distorted environment, which is a common feature for Sn(II) compounds due to the stereochemically active lone pair of electrons. In the dimeric structure, each tin atom is coordinated to oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligands. The coordination geometry around each tin atom is typically described as a distorted pyramid, with the tin atom at the apex and the coordinating oxygen atoms and the lone pair of electrons occupying the basal positions.

Determination of Crystal Structures of Dimeric and Polymeric Forms

The structural landscape of tin(II) citrate is marked by its ability to form both dimeric and polymeric architectures. While the crystal structure of the parent tin(II) citrate remains a subject of ongoing research, studies on its derivatives have provided significant insights into its coordination behavior. A notable example is the characterization of dimeric tin(II) 1,5-dimethyl citrate. rsc.org X-ray crystallography has been instrumental in revealing the dimeric nature of this compound, showcasing the bridging of citrate ligands between two tin(II) centers.

The propensity of metal citrates to form polymeric networks is well-documented for other divalent metals such as zinc. In these structures, the citrate ligand, with its multiple carboxylic and hydroxyl groups, acts as a versatile bridging unit, leading to the formation of extended one-, two-, or three-dimensional coordination polymers. While a definitive crystal structure for a polymeric form of pure tin(II) citrate is not extensively reported in the available literature, the behavior of analogous metal citrates suggests that such structures are plausible and likely feature complex networks of tin-oxygen bonds, with the citrate ligand facilitating the polymeric framework. The formation of a slightly-soluble polymeric complex of tin(II) ions with citrate has been proposed to be the main component of passive films formed on tin surfaces in citrate solutions.

Table 1: Crystallographic Data for a Dimeric Tin(II) Citrate Derivative

| Parameter | Dimeric Tin(II) 1,5-dimethyl citrate |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Z | Data not available in search results |

Analysis of Coordination Sphere and Bond Distances

In related tin(II) complexes with oxygen-donating ligands, Sn-O bond distances have been observed to fall within a range that reflects the nature of the coordination. For instance, in various tin(II) carboxylate and alkoxide complexes, Sn-O bond lengths typically range from approximately 2.1 to 2.6 Å. The coordination sphere around the tin(II) atom in citrate complexes is expected to be comprised of multiple oxygen atoms from one or more citrate molecules, leading to chelation and bridging interactions. The specific bond distances and angles will dictate the geometry around the tin center, which often deviates significantly from ideal geometries like tetrahedral or octahedral.

Table 2: Representative Bond Distances in Tin(II) Coordination Complexes

| Bond Type | Typical Distance (Å) |

| Sn-O (carboxylate) | ~2.1 - 2.4 |

| Sn-O (hydroxyl) | ~2.2 - 2.6 |

| Sn-Cl (for comparison) | ~2.58 - 2.62 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis of Passive Films

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical states of the constituents of passive films formed on tin surfaces in citrate solutions. These passive layers are crucial for the corrosion protection of tin.

Studies employing XPS have confirmed that the passive layer formed on tin during anodic polarization in a citrate buffer solution is primarily composed of a coordination compound of tin(II) and citrate ions. researchgate.net The analysis of high-resolution XPS spectra for the Sn 3d, O 1s, and C 1s regions provides detailed information about the chemical environment of these elements.

The Sn 3d spectrum typically shows a doublet corresponding to Sn 3d5/2 and Sn 3d3/2. The binding energy of the Sn 3d5/2 peak can be used to distinguish between different oxidation states of tin. For tin(II) oxides and hydroxides, this value is typically around 486.0 eV, while for tin(IV) oxide, it is slightly higher, around 486.6 eV. In the context of tin(II) citrate passive films, the binding energy is consistent with the presence of Sn(II).

The O 1s spectrum of the passive film can be deconvoluted into multiple components, corresponding to oxygen in different chemical environments, such as Sn-O bonds in the tin oxide lattice, hydroxyl groups (-OH), and carboxylate groups (C=O and C-O) from the citrate.

The C 1s spectrum reveals the presence of the citrate ligand on the surface. It can be fitted with components corresponding to C-C/C-H bonds, C-O bonds from the alcohol and ether-like linkages, and O-C=O from the carboxylate groups.

Table 3: Representative XPS Binding Energies for Components of a Tin Citrate Passive Film

| Spectral Region | Component | Approximate Binding Energy (eV) |

| Sn 3d5/2 | Sn(II) in citrate complex | ~486.0 |

| O 1s | Sn-O | ~530.5 |

| C-O-Sn / -OH | ~531.5 - 532.5 | |

| C=O | ~533.0 | |

| C 1s | C-C, C-H | ~284.8 |

| C-O | ~286.1 - 286.5 | |

| O-C=O | ~287.4 - 288.5 |

Note: These binding energies are approximate and can vary slightly depending on the specific experimental conditions and the exact composition of the passive film.

Electron Microscopy Techniques for Nanoparticle Characterization (e.g., TEM of Citrate-Capped Sn Nanoparticles)

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are indispensable for the characterization of citrate-capped tin nanoparticles. TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, morphology, and size distribution.

The citrate ions play a crucial role as a capping agent during the synthesis of tin nanoparticles. They adsorb onto the surface of the growing nanoparticles, preventing their agglomeration and controlling their final size and shape. TEM analysis of these nanoparticles typically reveals spherical or near-spherical morphologies.

Image analysis software can be used to measure the diameters of a large number of individual nanoparticles from TEM micrographs. This data is then used to construct a particle size distribution histogram, from which the average particle size and the standard deviation can be calculated. This information is critical for understanding the physical and chemical properties of the nanoparticle dispersion, as these properties are often size-dependent. In addition to size and shape, high-resolution TEM (HR-TEM) can provide information about the crystallinity and lattice structure of the tin nanoparticles.

Table 4: Typical TEM Characterization Data for Citrate-Capped Nanoparticles

| Parameter | Description |

| Morphology | Typically spherical or quasi-spherical |

| Average Particle Size | Dependent on synthesis conditions, often in the range of 10-100 nm |

| Size Distribution | Typically represented by a histogram showing the frequency of different particle sizes |

| Crystalline Nature | Can be determined by HR-TEM and selected area electron diffraction (SAED) |

Electrochemical Behavior and Advanced Electrochemical Applications

Anodic Behavior of Tin in Citrate (B86180) Solutions

The interaction of tin with citrate solutions under anodic polarization is characterized by complex electrochemical phenomena, including active dissolution and passivation. The behavior is highly dependent on factors such as pH, citrate concentration, and the presence of other ions in the electrolyte.

Active-Passive Transition Phenomena

When tin is subjected to anodic polarization in citrate buffer solutions, its current-voltage polarization curves consistently demonstrate a distinct active-passive transition. researchgate.netresearchgate.net This behavior is observed across a pH range of 2 to 5. researchgate.net The process begins with an active dissolution phase, where the current increases with potential, corresponding to the oxidation and dissolution of the tin metal. researchgate.net This active region is characterized by an anodic peak in potentiodynamic studies. researchgate.nettsijournals.com As the potential is further increased, the current density decreases and eventually stabilizes at a low value, indicating the transition of the metal surface from an active to a passive state. researchgate.netresearchgate.net This passivity is attributed to the formation of a protective film on the tin surface that inhibits further dissolution. researchgate.net The reverse cathodic scan typically shows a small peak related to the reduction of this passive film. researchgate.net

Mechanisms of Tin(II) Species Formation during Anodic Dissolution

During the active dissolution phase, the primary electrochemical process is the oxidation of metallic tin to tin(II) species. researchgate.nettsijournals.com In citrate solutions, this anodic dissolution is specifically associated with the formation of soluble tin(II) citrate complexes. researchgate.netresearchgate.net The general formula for these complexes can be represented as SnHxCit(1-x)-. researchgate.netresearchgate.net

The dissolution mechanism can be described by the following steps:

Adsorption of citrate ions (L³⁻) onto active sites on the tin electrode surface.

Formation of an adsorbed tin-citrate complex and release of electrons.

Desorption of the soluble tin-citrate complex (SnL⁻) into the solution. tsijournals.com

This process competes with the formation of tin oxides, which ultimately leads to passivation. tsijournals.com The initial dissolution as Sn(II) can be followed by further oxidation to Sn(IV) species, which then hydrolyze to form the components of the passive layer. researchgate.nettsijournals.com

Formation and Composition of Passive Layers on Tin Surfaces in Citrate Media

The formation of a passive layer is responsible for the transition from active corrosion to a protected state. researchgate.net Investigations using spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Infrared (IR) spectroscopy have revealed that the passive layer is not a simple oxide but a more complex structure. researchgate.net

Experimental data suggests the passive layer is primarily composed of a coordination compound involving tin(II) and citrate ions. researchgate.netresearchgate.net However, other studies indicate the presence of tin oxides and hydroxides. researchgate.netresearchgate.net The passivity is often attributed to the formation of a thin film of SnO₂ and/or Sn(OH)₄ on the anode surface, which precipitates after the initial formation of Sn(IV) species. researchgate.nettsijournals.com

A multi-layer model for the passive film has been proposed, particularly for films formed in citrate buffer. researchgate.net This model, supported by impedance measurements and XPS data, suggests a layered structure:

An inner layer, likely composed of tin(II) oxide (SnO), with a thickness of monomolecular dimensions. researchgate.net

A thicker intermediate layer containing tin(IV) oxide (SnO₂). researchgate.net

An outer layer consisting mainly of tin(IV) hydroxide (B78521) (Sn(OH)₄). researchgate.net

Some studies have also identified a dissolved Sn(IV)-citrate complex as a product of the dissolution process. researchgate.net

| Layer | Primary Chemical Species | Supporting Evidence | Reference |

|---|---|---|---|

| Outer Layer | Sn(OH)₄ | Impedance Measurements | researchgate.net |

| Intermediate Layer | SnO₂ | Impedance Measurements, Potentiodynamic Technique | researchgate.netresearchgate.net |

| Inner Layer | SnO | Impedance Measurements | researchgate.net |

| Overall Film | Coordination compound of Tin(II) and citrate ions | XPS and IR Spectroscopy | researchgate.net |

Effect of Halide Ions on Tin Passivation and Pitting Corrosion in Citrate Systems

The presence of halide ions, such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻), in the citrate solution significantly influences the anodic behavior of tin. These ions generally retard the passivation process and can induce localized corrosion, known as pitting. researchgate.netresearchgate.nettsijournals.com

When added to the citrate solution, halide ions enhance the anodic dissolution of tin. tsijournals.comresearchgate.net They tend to break down the passive film at a specific breakdown potential, often referred to as the pitting potential (Epit). researchgate.net Below this potential, pitting does not occur. researchgate.net The aggressiveness of the halide ions in disrupting the passive film and promoting corrosion follows the order: Cl⁻ > Br⁻ > I⁻. tsijournals.com The breakdown of the passive film is facilitated by the adsorption of halide ions onto the oxide surface, which leads to the formation of soluble tin-halide complexes, preventing the repair of the protective layer. mst.edu Interestingly, the phenomenon of pitting corrosion induced by chloride ions has been utilized to intentionally increase the thickness of the passive layer under controlled conditions. researchgate.net

| Halide Ion | Effect on Passivation | Pitting Corrosion Tendency | Relative Aggressiveness | Reference |

|---|---|---|---|---|

| Chloride (Cl⁻) | Retards passivation, breaks down passive film | High | Highest | researchgate.netresearchgate.nettsijournals.com |

| Bromide (Br⁻) | Retards passivation | Moderate | Intermediate | tsijournals.com |

| Iodide (I⁻) | Retards passivation | Low | Lowest | tsijournals.com |

Electrodeposition of Tin from Citrate Electrolytes

Citrate electrolytes are widely used for the electrodeposition of tin due to their ability to form stable complexes with tin ions, which helps in obtaining uniform and adherent coatings. tubitak.gov.tr The speciation of tin(II) in the citrate bath is crucial for understanding the deposition mechanism.

Identification of Electroactive Tin(II) Citrate Complexes (e.g., [SnCit]²⁻)

In tin citrate electrolytes, tin(II) exists in various complex forms depending on the pH of the solution. tubitak.gov.tr Calculations of the distribution of complex particles show that the speciation is highly pH-dependent. tubitak.gov.trresearchgate.net

Acidic Region (pH 0-2): In highly acidic solutions, solvated tin(II) ions (Sn²⁺) are the predominant species. tubitak.gov.tr

Acidic to Neutral Region (pH 1-5): In this range, the protonated tin citrate complex, [SnHCit]⁻, is present in the bulk solution. tubitak.gov.tr

Neutral to Alkaline Region: As the pH increases, deprotonation occurs. At pH 3, the normal tin citrate complex, [SnCit]²⁻, begins to form, and it becomes the dominant species in a wide pH range. tubitak.gov.tr

Electrochemical studies, including stationary voltammetry and chronovoltamperometry, have identified the unprotonated complex, [SnCit]²⁻ , as the primary electroactive species that undergoes reduction at the cathode to deposit metallic tin, particularly in electrolytes with a pH around 8.0. tubitak.gov.trtubitak.gov.trresearchgate.net The electroreduction of this complex is governed by mixed kinetics, and the rate-limiting step is proposed to be the transfer of the second electron. tubitak.gov.trtubitak.gov.tr

| pH Range | Predominant Tin(II) Species | Role in Electrochemistry | Reference |

|---|---|---|---|

| 0 - 2 | Sn²⁺ (solvated) | Exists in highly acidic bulk solution | tubitak.gov.tr |

| 1 - 5 | [SnHCit]⁻ | Protonated complex in bulk solution | tubitak.gov.tr |

| > 3 (especially ~8.0) | [SnCit]²⁻ | Identified as the primary electroactive complex for deposition | tubitak.gov.trtubitak.gov.tr |

Kinetic Studies of Electroreduction Processes

The electroreduction of tin(II) from a citrate complex solution is a complex process governed by the principles of mixed kinetics, involving both charge transfer and mass transport limitations. researchgate.net Studies utilizing stationary and non-stationary voltammetry have determined that the electroactive species undergoing reduction at the cathode is the unprotonated citrate complex, [SnCit]²⁻. researchgate.nettubitak.gov.tr

Table 1: Summary of Kinetic Findings for Tin(II) Citrate Electroreduction

| Parameter | Finding | Source |

|---|---|---|

| Governing Kinetics | Mixed (Charge transfer and diffusion control) | researchgate.net |

| Electroactive Complex | [SnCit]²⁻ | researchgate.nettubitak.gov.tr |

| Rate-Limiting Step | Transfer of the second electron | researchgate.nettubitak.gov.tr |

Diffusion Characteristics of Electrochemical Active Ions

The movement of the electroactive tin-citrate complex ([SnCit]²⁻) from the bulk solution to the electrode surface is a crucial factor in the deposition process, particularly under conditions where the reaction rate is limited by mass transport. The diffusion coefficient (D) quantifies this movement. Through chronovoltamperometry, the diffusion coefficient for the electrochemically active ion in a tin(II) citrate electrolyte has been determined. researchgate.nettubitak.gov.tr This value is essential for modeling the electrochemical system and predicting the limiting current densities under various hydrodynamic conditions.

Table 2: Diffusion Coefficient of the Electroactive Tin(II) Citrate Ion

| Ion | Diffusion Coefficient (D) | Source |

|---|

| [SnCit]²⁻ | 1.0 × 10⁻⁶ cm²/s | tubitak.gov.tr |

Factors Influencing Current Efficiency in Tin Deposition

Current efficiency, the ratio of the actual amount of metal deposited to the theoretical amount predicted by Faraday's Law, is a critical parameter for the economic viability of any electroplating or electrowinning process. In tin deposition from citrate solutions, several factors significantly influence this efficiency.

Current Density: In electrolytes designed for creating protective coatings, the current efficiency of tin deposition remains relatively high but can be influenced by the applied current density. For instance, in one study, the current efficiency was found to be between 52% and 57%. tubitak.gov.tr As the current density increases, the efficiency may decrease slightly due to competing reactions, such as hydrogen evolution. researchgate.net

Electrochemical Parameters: In the context of electrowinning for tin recovery, optimizing parameters is key to maximizing efficiency. Research has shown that a high current efficiency of 86% can be achieved under potentiostatic conditions at a deposition potential of -0.85 V. mdpi.com

Temperature: Temperature plays a vital role in reaction kinetics and mass transport. For tin electrowinning from citrate-based leachates, a temperature of 60°C was found to be optimal, contributing to a high deposition rate and improved current efficiency. mdpi.comajeee.co.in

Table 3: Factors Affecting Current Efficiency in Tin Deposition from Citrate Solutions

| Factor | Effect | Optimal Condition/Observation | Source |

|---|---|---|---|

| Deposition Potential | Directly impacts reduction rate and selectivity | -0.85 V for high efficiency in electrowinning | mdpi.com |

| Temperature | Affects kinetics and diffusion | 60°C for high deposition rate in electrowinning | mdpi.comajeee.co.in |

| Current Density | Higher densities can slightly lower efficiency | Efficiency of 52-57% observed in plating studies | researchgate.nettubitak.gov.tr |

| Surface pH | Increases with current; affects side reactions | Strong alkalization observed near limiting current | tubitak.gov.tr |

Development of Tin-Based Coatings for Advanced Materials (e.g., Lithium-Ion Battery Anodes)

Tin is a highly promising candidate for replacing conventional graphite (B72142) anodes in lithium-ion batteries due to its exceptionally high theoretical specific capacity (994 mAh g⁻¹). tubitak.gov.tr However, a significant challenge hinders its commercial application: tin undergoes massive volume changes during the insertion (lithiation) and extraction (delithiation) of lithium ions. frontiersin.orgfrontiersin.org This volumetric fluctuation leads to the pulverization of the active material, loss of electrical contact, and rapid capacity fading over repeated cycles. frontiersin.orgfrontiersin.org

Electrowinning for Tin Recovery from Waste Electrical and Electronic Equipment (WEEE) using Citrate-Based Leachates

The increasing volume of Waste Electrical and Electronic Equipment (WEEE) presents both an environmental challenge and a resource opportunity. ajeee.co.inresearchgate.net Developing eco-friendly methods for recovering valuable metals from WEEE is crucial for a circular economy. mdpi.comresearchgate.net Citric acid is considered an environmentally friendly leaching and electrolyte component because it is biodegradable and does not produce toxic fumes. mdpi.com Consequently, electrowinning from citrate-based leachates is an emerging, environmentally conscious technology for the selective recovery of tin from the complex metallic matrix of WEEE. ajeee.co.inresearchgate.net

Optimization of Electrowinning Parameters

The efficiency of tin recovery via electrowinning is highly dependent on the operational parameters. Through systematic studies, optimal conditions have been identified to maximize both the deposition rate and the current efficiency. Research has demonstrated that a high deposition rate of 0.0035 g·cm⁻²·min⁻¹ and a current efficiency of 86% can be achieved. mdpi.com The key parameters identified for this optimized process are the deposition potential and the operating temperature.

Table 4: Optimized Parameters for Tin Electrowinning from Citrate Leachate

| Parameter | Optimal Value | Outcome | Source |

|---|---|---|---|

| Deposition Potential | -0.85 V | High deposition rate and current efficiency | mdpi.com |

| Temperature | 60°C | High deposition rate and current efficiency | mdpi.comajeee.co.in |

Mitigation Strategies for Impurity Effects in Recovery Processes

Leachates derived from WEEE are chemically complex and invariably contain various metallic impurities alongside tin, such as lead (Pb(II)), copper (Cu(II)), and iron (Fe(II)/Fe(III)). mdpi.comajeee.co.in These impurities pose a significant challenge to the selective electrowinning of high-purity tin. ajeee.co.inresearchgate.net

Effect of Impurities: Metallic impurities can co-deposit with tin, reducing the purity of the final product. Furthermore, some impurities, particularly iron, can create a parasitic redox couple (Fe²⁺/Fe³⁺) at the electrodes. emew.com The continuous oxidation of Fe²⁺ at the anode and reduction of Fe³⁺ at the cathode consumes electrical energy without depositing the target metal, thereby significantly lowering the current efficiency. emew.com The presence of lead has been shown to inhibit the electroreduction of Sn(II) in citrate solutions under certain conditions. mdpi.com

Mitigation Strategies: Addressing the impact of these impurities is crucial for the successful implementation of the recovery process. ajeee.co.inresearchgate.net

Electrochemical Control: Fine-tuning the electrochemical parameters, such as the deposition potential and the pH of the electrolyte, can allow for more selective deposition of tin over impurities with different standard potentials. mdpi.com

Solution Purification: A common hydrometallurgical strategy involves a pre-treatment step to remove impurities before electrowinning. Selective precipitation is one such method, where the pH of the leachate is carefully adjusted to precipitate certain metal hydroxides while keeping tin in solution. mdpi.com

Process Development: Further research is needed to optimize conditions that favor tin deposition even in the presence of impurities like copper and lead, aiming to achieve a deposit composition that reflects the concentration ratio in the leachate. mdpi.com

Catalytic Properties and Mechanistic Investigations

Tin(II) Citrate (B86180) as a Catalyst in Organic Transformations (e.g., Reduction of Nitro Compounds)

While specific research detailing the catalytic use of tin(II) citrate in the reduction of nitro compounds is not extensively documented in publicly available literature, the well-established role of tin(II) salts, such as tin(II) chloride, provides a strong basis for understanding its potential catalytic activity. The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, and tin(II) compounds have historically been effective reagents for this purpose. wikipedia.orgcommonorganicchemistry.com

The general mechanism for the reduction of nitro compounds by Sn(II) salts involves a series of single electron transfers from the tin(II) ion to the nitro group. This process typically occurs in the presence of a proton source, such as an acid, water, or alcohol, to facilitate the formation of the final amine product. The reaction proceeds through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. orientjchem.orgnih.gov Although often used in stoichiometric amounts, the catalytic potential of tin(II) species in such reactions is a subject of interest. researchgate.netresearchgate.net

The citrate ligand in tin(II) citrate could potentially influence the reactivity and selectivity of the tin(II) center compared to simpler anions like chloride. The coordination of the citrate, a multidentate carboxylate ligand, could modulate the redox potential of the Sn(II)/Sn(IV) couple and affect the solubility and stability of the tin species in the reaction medium. This could, in turn, influence the reaction kinetics and the catalyst's tolerance to other functional groups within the substrate.

A comparative analysis of common reducing agents for nitro compounds is presented in the table below, highlighting the context in which tin(II) salts operate.

| Reagent/Catalyst | Conditions | Selectivity | Remarks |

| H₂/Pd/C | Catalytic hydrogenation | High, but can reduce other functional groups | Often the method of choice for clean reductions. commonorganicchemistry.com |

| Fe/acid | Stoichiometric | Good for aromatic nitro groups | A classic and cost-effective method. |

| Zn/acid | Stoichiometric | Good for aromatic nitro groups | Similar to the iron-based reduction. |

| Tin(II) chloride | Stoichiometric or catalytic | Provides a mild reduction method | Can be used in the presence of other reducible groups. commonorganicchemistry.comresearchgate.net |

| Sodium Sulfide | Stoichiometric | Can selectively reduce one nitro group in the presence of others | Useful when hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com |

This table provides a general overview of common methods for nitro group reduction.

Further research is required to elucidate the specific catalytic efficacy and mechanistic pathways of tin(II) citrate in the reduction of nitro compounds and other organic transformations.

Role of Tin(II) Citrate in Polymer Synthesis

Tin(II) compounds are widely recognized for their catalytic role in the synthesis of polyesters, particularly through the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. researchgate.netmdpi.com The most commonly used catalyst in this context is tin(II) 2-ethylhexanoate, also known as stannous octoate. researchgate.nettib-chemicals.com While detailed studies specifically employing tin(II) citrate are scarce, its potential as a polymerization catalyst is acknowledged.

The mechanism of ROP catalyzed by tin(II) carboxylates generally proceeds via a coordination-insertion mechanism. researchgate.net The tin(II) catalyst, often in the presence of a co-initiator such as an alcohol, forms a tin(II) alkoxide species. This alkoxide then initiates polymerization by nucleophilically attacking the carbonyl carbon of the cyclic ester monomer, leading to the opening of the ring and the propagation of the polymer chain. nih.gov The process is known for producing polymers with controlled molecular weights and narrow polydispersity under appropriate conditions. researchgate.net

Tin(II) catalysts are favored in industrial processes for producing biodegradable polymers like polylactic acid (PLLA) due to their high efficiency and the approval of compounds like stannous octoate for certain applications by regulatory bodies. researchgate.net The nature of the carboxylate ligand can influence the catalyst's activity and the properties of the resulting polymer. It is plausible that the citrate ligand in tin(II) citrate, with its multiple coordination sites, could impact the catalyst's solubility, steric environment, and Lewis acidity, thereby affecting the polymerization kinetics and the polymer's microstructure.

The table below summarizes the key aspects of tin(II)-catalyzed ring-opening polymerization.

| Parameter | Description |

| Catalyst | Typically a tin(II) carboxylate, such as tin(II) 2-ethylhexanoate. |

| Monomers | Cyclic esters, for instance, lactide, caprolactone. csbsju.edu |

| Mechanism | Coordination-insertion, involving a tin(II) alkoxide intermediate. researchgate.netnih.gov |

| Key Features | Allows for the synthesis of high molecular weight polyesters with good control over polymer architecture. researchgate.net |

| Industrial Relevance | Crucial for the production of biodegradable plastics like polylactic acid (PLLA). nih.gov |

This interactive table outlines the general characteristics of tin(II)-catalyzed ring-opening polymerization.

Further investigations into the use of tin(II) citrate as a polymerization catalyst could reveal unique advantages in terms of catalytic performance and the final polymer properties.

Oxidative Stability and Stabilization Strategies for Tin Ii Citrate

Mechanisms of Tin(II) Oxidation in Aqueous and Aerobic Environments

The oxidation of tin(II) is a critical factor that can compromise its function in numerous applications, particularly those in aqueous or oxygen-containing environments. nih.gov The conversion from the Sn(II) to the Sn(IV) oxidation state is a spontaneous process influenced by factors such as pH, the presence of oxygen, and the chemical environment. nih.govjmmab.com

Electrochemical studies on tin in citric acid solutions reveal a process of active dissolution where tin dissolves as Sn(II) species. tsijournals.com This is followed by a further oxidation to Sn(IV) species. tsijournals.com The equilibrium potentials for the Sn → Sn(II) + 2e⁻ and Sn(II) → Sn(IV) + 2e⁻ reactions are very close, facilitating this two-step oxidation. tsijournals.com The resulting Sn(IV) ions are prone to hydrolysis, precipitating on the metal surface and forming a passivating film of Sn(OH)₄ and/or SnO₂. tsijournals.com This film can slow down further corrosion. researchgate.net Under humid conditions, the formation of tin(II) oxide (SnO) can occur more rapidly than in dry air, with a thin layer of SnO₂ potentially forming on its surface. researchgate.net

The primary oxidation pathways for tin(II) in the presence of oxygen can be generally represented as:

Direct Oxidation: Sn²⁺ ⟶ Sn⁴⁺ + 2e⁻

Hydrolysis and Precipitation: Sn⁴⁺ + 4H₂O ⟶ Sn(OH)₄ + 4H⁺

Dehydration to Oxide: Sn(OH)₄ ⟶ SnO₂ + 2H₂O

These reactions highlight the intrinsic instability of Sn(II) in aerobic, aqueous environments, necessitating stabilization strategies for practical applications. nih.gov

Ligand-Based Stabilization Approaches

Chelation, the formation of a coordinate bond between a central metal ion and a ligand to form a ring-like structure, is a highly effective strategy for stabilizing metal ions. nih.gov Chelating agents bind to the metal ion, in this case, Sn(II), forming a stable complex that can shield the metal from reactants like oxygen and water, thereby slowing down oxidation and hydrolysis reactions. nih.govnih.gov

The stability of the resulting metal complex is a critical factor. nih.gov The strength of the ligand and its ability to protect the Sn(II) ion are directly related to the degree of oxidation protection achieved. nih.gov By sequestering the Sn(II) ion within a stable chelate structure, the ligand can sterically hinder the approach of oxidizing agents and reduce the thermodynamic driving force for oxidation. This approach is fundamental to preventing the precipitation of insoluble tin hydroxides and oxides. nih.gov

Citrate (B86180) is a well-known chelating agent for divalent and trivalent metal ions. turkupetcentre.net It can form stable complexes with tin(II) ions in aqueous solutions. researchgate.net The citrate ion (C₆H₅O₇³⁻) can coordinate with Sn(II) through its carboxylate and hydroxyl groups, forming various complex species such as [Sn(C₆H₅O₇)]⁻ and [SnH(C₆H₅O₇)]. researchgate.nettubitak.gov.tr

This chelation by citrate plays a significant role in enhancing the stability of Sn(II). By forming a soluble Sn(II)-citrate complex, the citrate ligand helps to keep the tin(II) in solution and reduces its susceptibility to oxidation. nih.gov The complexation slows the rate of hydrolysis and subsequent precipitation of tin oxides. nih.gov Studies have shown that the anodic dissolution of tin in citrate solutions is associated with the formation of these stable tin(II) citrate complexes. researchgate.net The strength of the citrate ligand contributes directly to its ability to confer oxidative stability upon the Sn(II) ion. nih.gov

Additive-Based Stabilization Strategies (e.g., Nitrate (B79036) Ions)

In addition to chelation, the introduction of specific additives into a tin(II) citrate solution can provide a powerful secondary mechanism for stabilization. Among these, nitrate ions (NO₃⁻) have been identified as playing a critical role in suppressing the oxidation of chelated Sn(II) at neutral pH. nih.gov

Research has shown that nitrate is a primary inhibitor of this oxidation process, effectively suppressing the reactivity of the chelated Sn(II) with dissolved oxygen and other reactive oxygen species. nih.gov The stabilizing effect is not limited to a specific tin(II) salt and works in concert with the chelating ligand. nih.gov While the chelating agent (like citrate) primarily functions to maintain a soluble Sn(II) complex and slow hydrolysis, the nitrate ion provides an additional layer of protection against oxidation. nih.gov

The following table, based on published research, demonstrates the profound effect of nitrate on the stability of various chelated Sn(II) solutions stored at 60°C for two weeks. nih.gov

| Solution No. | Initial Sn(II) Salt | Ligand | Additive | Sn(II) Remaining (%) |

|---|---|---|---|---|

| 1 | SnF₂ | Pyrophosphate | None | 0% |

| 2 | SnF₂ | Pyrophosphate | NaNO₃ | 100% |

| 3 | SnCl₂ | Pyrophosphate | NaNO₃ | 100% |

| 4 | Sn(CH₃SO₃)₂ | Pyrophosphate | NaNO₃ | 100% |

| 5 | SnF₂ | EDTA | NaNO₃ | 100% |

| 6 | SnF₂ | Citrate | NaNO₃ | 96% |

| 7 | SnF₂ | Pyrophosphate | NaCl | 0% |

Data sourced from a study on Sn(II) oxidative stability. nih.gov All solutions were prepared at pH 7 with material concentrations of 29 mM.

It is important to note that the effect of nitrate can be highly dependent on the specific chemical environment. For instance, in studies focused on the corrosion of tin metal in 0.5M citric acid (an acidic environment), the addition of sodium nitrate was found to accelerate corrosion. researchgate.net This contrasts with its stabilizing role for chelated Sn(II) ions in a neutral aqueous solution. nih.gov

Development of Oxidation-Resistant Nanoparticle Formulations through Citrate Capping

An advanced strategy for stabilizing tin(II) involves the synthesis of tin nanoparticles with a citrate capping agent. This approach leverages the principles of nanotechnology and chelation to create highly stable formulations. acs.orgacs.org

In this method, sodium citrate is used as a capping agent during the synthesis of tin nanoparticles. acs.org The citrate molecules adsorb onto the surface of the newly formed nanoparticles, creating a protective shell. This citrate capping serves multiple functions:

Enhanced Antioxidant Capacity: The citrate layer physically shields the metallic tin core from atmospheric oxygen, significantly improving its resistance to oxidation. acs.orgacs.orgfigshare.com

Inhibition of Agglomeration: The surface charge provided by the citrate molecules prevents the nanoparticles from clumping together, ensuring they remain well-dispersed. acs.org

Uniform Nucleation and Growth: The presence of citrate facilitates a more controlled and uniform formation of the nanoparticles during synthesis. acs.org

The result is a formulation of tin nanoparticles with exceptional stability. Research has demonstrated that these citrate-capped nanoparticles can resist oxidation for extended periods under demanding conditions. acs.orgacs.org

The table below summarizes the reported stability of these advanced nanoparticle formulations.

| Condition | Duration | Stability Outcome | Reference |

|---|---|---|---|

| Ambient Atmosphere | > 270 days | Stable against oxidation | acs.orgacs.org |

| Continuous Heating at 200°C | > 12 hours | Stable against oxidation | acs.orgacs.org |

This nanotechnology-based approach, utilizing citrate as a surface capping agent, represents a significant advancement in overcoming the inherent oxidative instability of tin. acs.orgacs.orgfigshare.com

Environmental Chemistry and Resource Recovery

Leaching of Tin from Waste Materials using Citric Acid Solutions

Research has demonstrated the effectiveness of citric acid in leaching tin from solder dross, which is a byproduct of soldering processes. scientific.netresearchgate.net In one study, a 99.0% recovery of tin was achieved from solder dross containing Sn, Ni, Cu, Zn, Fe, and other impurities. scientific.netresearchgate.net The optimal conditions for this high recovery rate were identified as using a 1.0 M citric acid solution at a temperature of 60°C with a stirring time of 24 hours. scientific.netresearchgate.net The acid-to-dross ratio was also a key parameter, with 10g of dross per 250ml of citric acid proving to be effective. scientific.netresearchgate.net

The efficiency of leaching is influenced by several factors, including the concentration of the citric acid, the temperature of the solution, the duration of the leaching process, and the solid-to-liquid ratio. The table below summarizes the findings from a study on the leaching of tin from solder dross using citric acid.

Table 1: Parameters for Tin Leaching from Solder Dross using Citric Acid

| Parameter | Optimal Value | Tin Recovery Rate (%) |

|---|---|---|

| Citric Acid Concentration | 1.0 M | 99.0 |

| Temperature | 60 °C | 99.0 |

| Stirring Time | 24 hours | 99.0 |

| Acid/Dross Ratio | 250ml / 10g | 99.0 |

Data sourced from studies on solder dross leaching. scientific.netresearchgate.net

Subsequent to the leaching process, the tin can be recovered from the citrate-based leachate through methods like electrowinning. researchgate.net This process involves using an electric current to reduce the dissolved tin ions back to metallic tin. researchgate.net Research into electrowinning from citric acid-infused leachates has shown high sedimentation rates and improved current efficiency, particularly at a sedimentation potential of -0.85 V and a temperature of 60°C. researchgate.net

Speciation and Mobility of Tin(II) Citrate (B86180) in Environmental Matrices

The environmental behavior of tin(II) citrate is largely governed by its chemical speciation, which dictates its solubility, mobility, and bioavailability. In aqueous environments, the speciation of tin(II) citrate is highly dependent on the pH of the solution. tubitak.gov.tr At very acidic pH (0-2), solvated tin(II) ions (Sn²⁺) can exist. tubitak.gov.tr As the pH increases into the range of 1-5, protonated tin citrate complexes are formed. tubitak.gov.tr At a pH of 3, the normal tin citrate complex, [SnCit]²⁻, begins to form and becomes the predominant species in the solution. tubitak.gov.tr

The formation and stability of various tin(II) citrate complexes have been studied, revealing the existence of species such as [SnCitH] and [SnCit]²⁻. tubitak.gov.tr The distribution of these species is a critical factor in understanding the potential mobility of tin in the environment. Generally, inorganic tin compounds have low solubility in water and tend to partition to soils and sediments. who.intinchem.org The adsorption of tin cations (Sn²⁺ and Sn⁴⁺) to soil particles reduces their mobility. who.int

The mobility of tin(II) citrate in environmental matrices like soil and water is expected to be influenced by the charge and stability of the formed complexes. The negatively charged [SnCit]²⁻ complex, for instance, may exhibit different mobility characteristics compared to the free Sn²⁺ ion. The interaction of these complexes with soil components such as clays (B1170129) and organic matter will play a significant role in their transport or retention.

The table below illustrates the distribution of tin(II) citrate species as a function of pH, which is a key determinant of its environmental behavior.

Table 2: Speciation of Tin(II) in Citrate Solution at Different pH Values

| pH Range | Predominant Tin Species |

|---|---|

| 0 - 2 | Solvated Sn²⁺ ions |

| 1 - 5 | Protonated tin citrate complexes |

| > 3 | [SnCit]²⁻ complex |

Data based on the distribution of ionic species in tin(II)-citrate solutions. tubitak.gov.tr

While specific studies on the mobility of tin(II) citrate complexes in soil are limited, the general behavior of inorganic tin suggests that its mobility would be low. who.int However, the formation of soluble citrate complexes could potentially enhance the mobility of tin under certain environmental conditions. Further research is needed to fully elucidate the transport and fate of tin(II) citrate in various environmental matrices.

Green Chemistry Principles in Tin(II) Citrate Synthesis and Application

The synthesis and application of tin(II) citrate align with several key principles of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it

The synthesis of tin(II) citrate itself can be conducted through green synthetic pathways. For instance, new multi-metal-citrate complexes have been synthesized using hydrothermal routes that are considered green due to their simplicity, cost-effectiveness, and use of mild temperatures, which minimizes the formation of byproducts. researchgate.net These methods also avoid the use of harmful organic solvents. researchgate.net The synthesis of tin(II) citrate can be achieved by reacting a stannous salt with citric acid and an inorganic base like sodium hydroxide (B78521) in an aqueous solution. google.com

The application of tin(II) citrate in processes like electrowinning for tin recovery also embodies green chemistry principles by contributing to a circular economy. researchgate.net By enabling the recovery and recycling of tin from waste materials, the demand for virgin resources is reduced, and the environmental impact associated with mining and refining is minimized. internationaltin.orgresearchgate.net

The following table outlines how the synthesis and use of tin(II) citrate in resource recovery align with some of the 12 principles of green chemistry.

Table 3: Alignment of Tin(II) Citrate Processes with Green Chemistry Principles

| Green Chemistry Principle | Application in Tin(II) Citrate Synthesis and Use |

|---|---|

| Prevention | Utilizing waste streams like e-waste and solder dross for tin recovery prevents waste generation. internationaltin.orgscientific.net |

| Safer Solvents and Auxiliaries | Using water as a solvent in the synthesis of tin(II) citrate and in leaching processes. researchgate.netgoogle.com |

| Design for Energy Efficiency | Leaching and synthesis can be conducted at moderate temperatures, reducing energy consumption. scientific.netresearchgate.net |

| Use of Renewable Feedstocks | Citric acid can be produced from the fermentation of renewable resources. researchgate.net |

| Catalysis | While not explicitly catalysis, the use of a recyclable leaching agent contributes to atom economy. |

| Designing Safer Chemicals | Citric acid is a less hazardous alternative to strong mineral acids. researchgate.net |

Based on the principles of green chemistry and their application in the described processes. unibo.it

The development of processes like co-processing waste PCBs with spent tin stripping solutions at room temperature further highlights the move towards greener and more energy-efficient metal recovery methods. researchgate.net These approaches, which can recover a high percentage of metals through chemical precipitation, offer substantial advantages over traditional, energy-intensive thermal treatments. researchgate.net

Theoretical and Computational Studies of Tin Ii Citrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a valuable tool for predicting the geometric and electronic properties of metal complexes with reasonable accuracy and computational cost. researchgate.net For tin(II) citrate (B86180), DFT calculations can elucidate the nature of the coordinate bonds between the tin(II) ion and the citrate ligand, which involves carboxylate and hydroxyl groups.

DFT studies on the interaction of Sn(II) with other organic ligands, such as carbohydrates, have been performed using functionals like B3LYP with basis sets like 6-31G(d) and Lan2DZ to investigate geometry, stability, and electronic properties. davidpublisher.com Similar methodologies can be applied to tin(II) citrate to determine key quantum chemical parameters. These calculations can reveal details about charge transfer between the tin(II) ion and the carboxylate groups, which is significant in stabilizing the complex. nih.gov

Key electronic and structural properties of the tin(II) citrate complex that can be determined through DFT calculations include optimized molecular geometry, bond lengths and angles, and various reactivity descriptors. davidpublisher.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and stability. davidpublisher.com A smaller HOMO-LUMO gap generally indicates lower stability and higher chemical reactivity. davidpublisher.com

| Parameter | Description | Significance for Tin(II) Citrate |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines bond lengths, bond angles, and the coordination environment of the Sn(II) ion. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the complex. davidpublisher.com |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intra- and intermolecular interactions. | Quantifies the electron donation from citrate's oxygen atoms to the Sn(II) center, revealing the nature of the coordinate bond. |

| Mulliken/NPA Atomic Charges | Calculated distribution of electron charge among the atoms in the molecule. | Shows the partial charges on the tin, oxygen, and carbon atoms, highlighting the ionic/covalent character of the bonds. |

| Vibrational Frequencies | Calculation of the molecule's vibrational modes. | Allows for the theoretical prediction of the infrared (IR) spectrum, which can be compared with experimental data for structural validation. rsc.org |

Molecular Dynamics Simulations of Tin(II) Citrate Interactions in Solution

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding how a solute, such as tin(II) citrate, interacts with its solvent environment and other ions in an aqueous solution. rsc.org

A critical component for an accurate MD simulation is the force field, which consists of a set of parameters and equations that define the potential energy of the system. researchgate.net The development of a reliable force field for metal complexes can be challenging but is essential for simulating their behavior accurately. mdpi.comstackexchange.com Specific force fields have been developed for the citrate anion in aqueous solutions, which can serve as a foundation for modeling the tin(II) citrate complex. researchgate.netrsc.org The process involves parameterizing the bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions for the entire system. stackexchange.com

An MD simulation of tin(II) citrate in a water box would track the trajectories of all atoms, providing insights into the complex's hydration shell, its conformational dynamics, and its interactions with counter-ions. arxiv.org Such simulations can reveal the number of water molecules in the first and second solvation shells of the tin(II) ion, the average residence time of these water molecules, and the influence of the citrate ligand on the surrounding water structure. nih.gov

| Simulation Aspect | Description | Information Gained for Tin(II) Citrate |

|---|---|---|

| System Setup | A simulation box is created containing the tin(II) citrate molecule(s), water molecules (e.g., SPC/E model), and any counter-ions, subject to periodic boundary conditions. nih.gov | Mimics the bulk solution environment. |

| Force Field | A set of parameters (e.g., from AMBER, CHARMM, or custom-developed) defining interatomic forces. mdpi.com | Determines the accuracy of the simulated interactions between all particles in the system. researchgate.netresearchgate.net |

| Simulation Run | Equations of motion are integrated over time (typically femtosecond timesteps) for a duration of nanoseconds to microseconds. arxiv.org | Generates trajectories of all atoms, capturing the dynamic behavior of the system. |

| Analysis of Trajectories | Post-processing of the atomic trajectories to calculate structural and dynamic properties. | Provides data on radial distribution functions (solvation structure), hydrogen bond lifetimes, diffusion coefficients, and conformational changes of the citrate ligand. rsc.org |

Speciation Modeling and Equilibrium Calculations

The chemical form, or speciation, of tin(II) in a citrate solution is highly dependent on factors such as pH and the relative concentrations of tin and citrate. researchgate.net Speciation modeling uses thermodynamic equilibrium constants to calculate the distribution of different complex species in solution under given conditions. researchgate.netijoer.com

Potentiometric titrations are a common experimental method used to determine the stability constants of metal complexes, which are then used in speciation models. researchgate.net For the tin(II)-citrate system, several species have been identified. In very acidic conditions (pH 0-2), tin exists primarily as solvated Sn(II) ions. tubitak.gov.trresearchgate.net As the pH increases into the acidic range (pH 1-5), the protonated complex, [SnHCit]⁻, becomes a dominant species. tubitak.gov.tr From pH 3 upwards, the normal, deprotonated complex, [SnCit]²⁻, is the major form in solution. tubitak.gov.trresearchgate.net The formation of binuclear complexes, such as [Sn₂(Cit)₂]²⁻, has also been reported. researchgate.net

These equilibrium calculations are crucial for applications like electrodeposition, where the composition of the electroactive complex directly influences the outcome of the process. tubitak.gov.tr

| Tin(II) Citrate Species | Formation Reaction | log β (Formation Constant) | Predominant pH Range |

|---|---|---|---|

| [SnHCit]⁻ | Sn²⁺ + H⁺ + Cit⁴⁻ ⇌ [SnHCit]⁻ | 19.50 tubitak.gov.tr | 1 - 5 tubitak.gov.tr |

| [SnCit]²⁻ | Sn²⁺ + Cit⁴⁻ ⇌ [SnCit]²⁻ | 15.35 tubitak.gov.tr | > 3 tubitak.gov.tr |

| [Sn₂(Cit)₂]²⁻ | 2Sn²⁺ + 2Cit⁴⁻ ⇌ [Sn₂(Cit)₂]²⁻ | Data not specified in results | pH ~4.5 researchgate.net |

| Other Reported Species | Studies have also identified other potential species including SnH₂Cit⁺ and Sn(OH)Cit²⁻ depending on conditions. researchgate.net |

Potential-pH (Eh-pH) Diagrams for Multicomponent Systems

Potential-pH diagrams, also known as Eh-pH or Pourbaix diagrams, are thermodynamic maps that show the stable equilibrium phases of an element in an aqueous electrochemical system. jmmab.com These diagrams are invaluable for understanding the conditions under which a metal will be immune to corrosion, passivated (forming a stable solid film), or actively corroding (dissolving into soluble species). doitpoms.ac.uk

For the tin-citrate-water system, the Eh-pH diagram illustrates the significant influence of the citrate ligand on the stability of tin. imim.pl When compared to the simple tin-water system, the presence of citrate, a strong complexing agent, expands the region where tin is soluble. imim.pl This means that citrate can facilitate the corrosion of metallic tin under conditions where it would otherwise be stable or passivated. imim.pl

Specifically, the formation of stable aqueous tin(II) citrate complexes makes the corrosion of tin possible in slightly acidic pH ranges, even in the absence of strong oxidizing agents. imim.pl This thermodynamic insight is critical for applications such as the formulation of non-toxic electrolytic baths for tin plating, where maintaining the metal in a stable, soluble form is essential. imim.pl The diagrams are constructed using thermodynamic data for all relevant solid and aqueous species in the system, including the stability constants of the various tin(II) citrate complexes. researchgate.netdtu.dkresearchgate.net

| Region in Eh-pH Diagram | Dominant Tin Species/State | Significance in Tin-Citrate-Water System |

|---|---|---|

| Immunity | Sn (metallic) | Region where metallic tin is thermodynamically stable and does not corrode. This region is typically smaller in the presence of citrate compared to pure water. imim.pl |

| Corrosion | Sn²⁺ (aq), [Sn(Cit)]²⁻ (aq), [SnH(Cit)]⁻ (aq) | Region where tin dissolves to form soluble ions. Citrate complexation significantly expands this region to higher pH values and lower potentials. imim.pl |

| Passivation / Precipitation | SnO, Sn(OH)₂, SnO₂ | Region where insoluble tin oxides or hydroxides are stable, potentially forming a protective layer on the metal surface. doitpoms.ac.ukimim.pl |

Future Research Directions and Emerging Applications

Advanced Material Science Applications (e.g., Water-Splitting Materials, Perovskite Solar Cells)

The quest for renewable energy solutions has highlighted the potential of tin(II) compounds in next-generation energy technologies.

Perovskite Solar Cells: Tin-based perovskite solar cells (PSCs) are at the forefront of research for lead-free photovoltaic alternatives. researchgate.netrsc.org The primary motivation is to replace the toxic lead component found in highly efficient PSCs with a more environmentally benign element like tin. rsc.orgwikipedia.org Tin(II) is a promising candidate because it shares a similar electronic configuration and ionic radius with lead(II), making it suitable for creating the perovskite crystal structure (ASnX₃). researchgate.netnju.edu.cn

While most research has focused on tin(II) halides (like SnI₂ and SnF₂) as precursors, tin(II) citrate (B86180) is emerging as a viable precursor for synthesizing tin-based nanomaterials. wikipedia.orgsbpmat.org.br For instance, tin citrate has been successfully used as a precursor in the Pechini method to produce tin dioxide (SnO₂) nanoparticles. sbpmat.org.br This indicates its potential utility in preparing the tin-based active layers for perovskite solar cells, a critical area of investigation aimed at improving the efficiency and stability of these devices. researchgate.net A significant challenge in tin-based PSCs is the easy oxidation of Sn²⁺ to Sn⁴⁺, which degrades device performance. wikipedia.orgresearchgate.net Future research may explore how the citrate ligand in a tin(II) citrate precursor could influence the crystallization process and stability of the perovskite film.